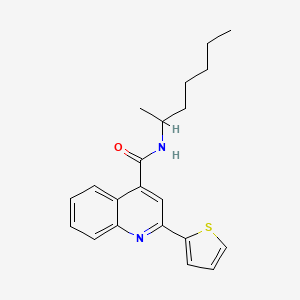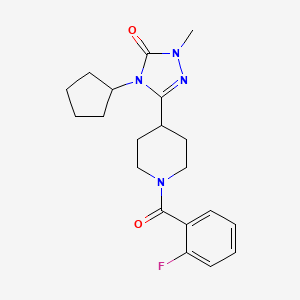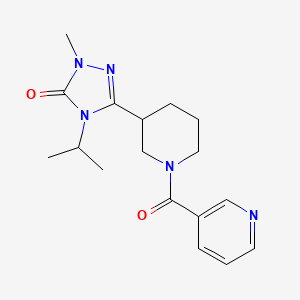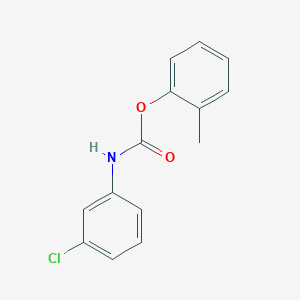![molecular formula C19H16N4O3 B11119562 (2E)-N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide](/img/structure/B11119562.png)
(2E)-N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2E)-N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide” is a complex organic molecule that features a combination of indole, hydrazine, and phenylpropene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One possible route could involve the condensation of an indole derivative with a hydrazine compound, followed by the introduction of a phenylpropene group through a coupling reaction. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: The indole and phenylpropene moieties may be susceptible to oxidation under certain conditions.
Reduction: The hydrazine group can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases to facilitate substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the indole or phenylpropene groups, while reduction could lead to hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties might make it suitable for applications in material science or chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might exert its effects through binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other indole derivatives, hydrazine-containing molecules, and phenylpropene analogs. Examples could be:
- Indole-3-carbinol
- Phenylhydrazine
- Cinnamaldehyde
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and potential applications. Its structure provides opportunities for further functionalization and derivatization, making it a versatile molecule in various fields of research and industry.
Properties
Molecular Formula |
C19H16N4O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(E)-N-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H16N4O3/c24-16(11-10-13-6-2-1-3-7-13)20-12-17(25)22-23-18-14-8-4-5-9-15(14)21-19(18)26/h1-11,21,26H,12H2,(H,20,24)/b11-10+,23-22? |
InChI Key |
SZJDPRZBPSVEFP-OBPIXPHUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 4-(2-chlorophenyl)-2-{[(4-propylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11119482.png)

![1-(4-fluorobenzyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11119488.png)

![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11119502.png)
![5-(4-chlorophenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11119509.png)
![3-cyclopentyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B11119515.png)
![N,N-diethyl-N-methyl-2-oxo-2-[(2,4,6-trimethylcyclohex-3-en-1-yl)methoxy]ethanaminium](/img/structure/B11119522.png)

![1,3-dimethyl-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11119533.png)


![(4Z)-2-(3-chlorophenyl)-4-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11119555.png)
![Methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11119557.png)
